molecular formula C₁₂¹³CH₁₆D₂N₂O B1155643 RO 5256390-13C, d2

RO 5256390-13C, d2

Numéro de catalogue: B1155643
Poids moléculaire: 221.3
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

RO 5256390-13C, d2 is a deuterated and carbon-13 labeled compound, primarily utilized in pharmacokinetic and metabolic studies due to its isotopic labeling. The "13C" designation indicates the incorporation of carbon-13 isotopes, while "d2" signifies two deuterium atoms replacing hydrogen. These modifications enhance its utility as a tracer in mass spectrometry and nuclear magnetic resonance (NMR) studies, enabling precise tracking of metabolic pathways and drug stability .

For example, CAS 1173206-71-7 (C9H19ClN2O2) shares synthetic methodologies involving reductive amination and chromatography, suggesting parallels in production and purification techniques for RO 5256390-13C, d2 .

Propriétés

Formule moléculaire

C₁₂¹³CH₁₆D₂N₂O

Poids moléculaire

221.3

Synonymes

(4S)-4,5-Dihydro-4-[(2S)-2-phenylbutyl]-2-oxazolamine-13C, d2;  [(4S)-4-((2S)-2-Phenylbutyl)-4,5-dihydrooxazol-2-yl]amine-13C, d2

Origine du produit

United States

Comparaison Avec Des Composés Similaires

Non-isotopic Analog: CAS 1193-62-0 (C6H7NO2)

Key Differences :

  • Molecular Weight : RO 5256390-13C, d2 would exhibit a marginally higher molecular weight than CAS 1193-62-0 (125.13 g/mol) due to isotopic substitution.
  • Solubility : CAS 1193-62-0 has a solubility of 24.7 mg/ml, whereas isotopic labeling in RO 5256390-13C, d2 may reduce solubility slightly due to deuterium’s kinetic isotope effect .
  • Synthesis : CAS 1193-62-0 is synthesized via reactions involving chlorosulfonyl isocyanate in acetonitrile. In contrast, RO 5256390-13C, d2 likely requires deuterated solvents or reagents for isotopic incorporation .

Table 1: Physicochemical Comparison

Property RO 5256390-13C, d2 (Inferred) CAS 1193-62-0
Molecular Formula C6H5D2N13CO2 C6H7NO2
Molecular Weight ~128 g/mol 125.13 g/mol
Log S (ESOL) -0.5 (estimated) -0.53
Synthesis Solvent Deuterated acetonitrile Acetonitrile

Functional Analog: CAS 1173206-71-7 (C9H19ClN2O2)

Key Differences :

  • Target Interactions : The interaction network of Radix Ophiopogonis (RO) compounds (Figure 5, ) suggests that structural analogs like CAS 1173206-71-7 interact with pathways such as CYP enzymes. RO 5256390-13C, d2’s isotopic labeling could alter binding kinetics to these targets .

Comparison with Isotopically Labeled Compounds

Deuterated compounds like RO 5256390-13C, d2 are often compared to their non-deuterated counterparts to assess isotopic effects. For example:

  • Metabolic Stability: Deuterium in RO 5256390-13C, d2 may slow metabolic degradation compared to non-deuterated analogs, as seen in other deuterated drugs (e.g., deutetrabenazine) .
  • Analytical Utility : The 13C labeling enhances detection sensitivity in mass spectrometry, distinguishing it from compounds like CAS 5390-04-5 (C5H8O), which lacks isotopic markers .

Research Findings and Implications

  • Synthetic Challenges: RO 5256390-13C, d2’s synthesis requires specialized isotopic reagents, as evidenced by CAS 1173206-71-7’s use of NaBH(OAc)3 in ethanol .
  • Thermodynamic Effects : Deuterium substitution may alter log Po/w values slightly, as observed in CAS 5390-04-5’s log Po/w range (0.47–1.58) .

Q & A

Basic Research Questions

Q. What are the critical considerations for designing synthesis protocols for RO 5256390-13C, d2 to ensure isotopic purity?

  • Isotopic labeling (e.g., 13C and deuterium) requires stringent control of reaction conditions to avoid isotopic dilution. Key steps include:

  • Reagent selection : Use deuterated solvents (e.g., D₂O, CD₃OD) and 13C-enriched precursors to minimize contamination .
  • Analytical validation : Employ LC-MS/MS for real-time monitoring of isotopic incorporation and purity, with thresholds set at ≥98% isotopic enrichment .
  • Statistical safeguards : Replicate synthesis batches (n ≥ 3) to assess variability in isotopic distribution using ANOVA .

Q. How can researchers validate the structural integrity of RO 5256390-13C, d2 after synthesis?

  • Combine spectroscopic and chromatographic methods:

  • NMR spectroscopy : Compare ¹H/¹³C NMR spectra with unlabeled analogs to confirm deuterium incorporation and absence of unintended substitutions .
  • High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks and isotopic patterns against theoretical simulations (e.g., m/z deviation < 2 ppm) .
  • Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to assess isotopic robustness under stress conditions .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in target engagement data for RO 5256390-13C, d2 across cellular models?

  • Contradictions may arise from model-specific variables (e.g., metabolic activity, protein expression). Mitigation steps:

  • Cross-model validation : Use orthogonal assays (e.g., CETSA for thermal stability, ITDR for dose-response profiling) in parallel with isotopic tracing .
  • Data harmonization : Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., cell-line-specific efflux transporters) .
  • Literature triangulation : Compare findings with proteomic databases (e.g., UniProt) to contextualize target prevalence across models .

Q. How can researchers optimize in vivo pharmacokinetic studies of RO 5256390-13C, d2 to distinguish parent compound from metabolites?

  • Leverage isotopic labeling for traceability:

  • Sample preparation : Use solid-phase extraction (SPE) with deuterium-sensitive columns to isolate parent compounds .
  • Quantitative imaging : Apply mass spectrometry imaging (MSI) to map compound distribution in tissues, correlating 13C signals with histological regions .
  • Pharmacokinetic modeling : Integrate metabolite profiling (via UPLC-QTOF) with compartmental models to adjust for isotopic interference in clearance rates .

Methodological Frameworks

Q. What frameworks ensure rigor in formulating research questions for RO 5256390-13C, d2 studies?

  • Adopt the P-E/I-C-O framework for hypothesis-driven queries :

  • Population (P) : Define biological systems (e.g., hepatic vs. neuronal cells).
  • Exposure/Intervention (E/I) : Specify isotopic labeling protocols.
  • Comparison (C) : Use unlabeled analogs as controls.
  • Outcome (O) : Quantify isotopic enrichment or target engagement.
    • Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize questions with translational potential .

Q. How should researchers address gaps in literature on RO 5256390-13C, d2’s mechanism of action?

  • Conduct systematic reviews with PRISMA guidelines :

  • Search strategy : Use databases like PubMed/Scopus with keywords: "RO 5256390-13C, d2" + "target identification" + "isotopic tracing" .
  • Data extraction : Tabulate conflicting findings (e.g., variable binding affinities) and annotate methodologies (e.g., SPR vs. ITC) .
  • Meta-analysis : Pool data using random-effects models to quantify heterogeneity (I² statistic) .

Data Analysis and Reporting

Q. What statistical methods are critical for analyzing dose-response relationships in RO 5256390-13C, d2 studies?

  • Use nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC₅₀/IC₅₀ values.
  • Validate assumptions:

  • Homoscedasticity : Apply Levene’s test to assess variance equality across doses .
  • Outlier detection : Use Grubbs’ test (α = 0.05) to exclude anomalous data points .
    • Report confidence intervals (95% CI) and effect sizes (Cohen’s d) for reproducibility .

Q. How can researchers ensure transparency in reporting synthetic yields and analytical data for RO 5256390-13C, d2?

  • Follow ACS Guidelines :

  • Yield reporting : Include mean ± SD for triplicate syntheses and raw chromatograms in supplementary data .
  • Spectroscopic documentation : Deposit NMR/HRMS spectra in public repositories (e.g., ChemSpider) with DOI links .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.